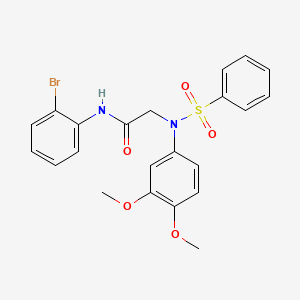
2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide, also known as BTA-1, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTA-1 is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
作用機序
The exact mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cell growth, inflammation, and neurodegeneration. 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. In addition, 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, reduction of pro-inflammatory cytokine production, inhibition of MMP activity, and neuroprotective effects. 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide is its small size, which allows it to easily penetrate cell membranes and reach its target molecules. Another advantage is its broad range of potential therapeutic applications, making it a promising candidate for further study. One limitation of 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide is its relatively low potency compared to other small molecule inhibitors, which may limit its effectiveness in certain applications.
将来の方向性
There are many potential future directions for research on 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide. One area of interest is the development of more potent analogs of 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide that could be used in cancer therapy or other applications. Another area of interest is the study of 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide in combination with other drugs or therapies to enhance its effectiveness. Additionally, further research is needed to fully understand the mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide and its potential therapeutic applications in various disease states.
合成法
2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-mercaptobenzoxazole. The final step involves the reaction of the resulting thioester with 4-methoxy-2-nitroaniline in the presence of a base.
科学的研究の応用
2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In inflammation research, 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response. In neurodegenerative disease research, 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c1-23-10-6-7-11(13(8-10)19(21)22)17-15(20)9-25-16-18-12-4-2-3-5-14(12)24-16/h2-8H,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDLGNGKDJQCKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5172768.png)


![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-(2-hydroxyphenyl)-3-phenylpropanamide](/img/structure/B5172781.png)
![methyl 7-cyclopropyl-3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5172785.png)
![6-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)thio]-2-pyridinecarboxylic acid](/img/structure/B5172798.png)
![dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}terephthalate](/img/structure/B5172802.png)
![N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5172809.png)
![2-amino-4-(4-ethylphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5172816.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5172823.png)

![1-[2-(methylthio)benzoyl]indoline](/img/structure/B5172836.png)
![2-[(2-methoxyphenyl)sulfonyl]-1-phenylethyl thiocyanate](/img/structure/B5172840.png)
![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5172847.png)